molecular formula C16H15NO2 B11726376 3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide

3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide

Katalognummer: B11726376
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: LULQNUWRFIBRLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide is an organic compound characterized by the presence of a biphenyl group attached to a propanimine oxide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide typically involves the reaction of biphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of biphenyl-4-carbaldehyde as a starting material, which undergoes a series of reactions including condensation and oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and other advanced methods may be employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while substitution reactions can produce various biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[1,1’-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

N-methyl-3-oxo-3-(4-phenylphenyl)propan-1-imine oxide

InChI

InChI=1S/C16H15NO2/c1-17(19)12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI-Schlüssel

LULQNUWRFIBRLJ-UHFFFAOYSA-N

Kanonische SMILES

C[N+](=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.